molecular formula C22H28N6O4 B010739 Oxalic acid, bis(2-(2-(benzylcarbamoyl)ethyl)hydrazide) CAS No. 101502-01-6

Oxalic acid, bis(2-(2-(benzylcarbamoyl)ethyl)hydrazide)

Cat. No. B010739
M. Wt: 440.5 g/mol
InChI Key: VVSRWRWIBRDYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid, bis(2-(2-(benzylcarbamoyl)ethyl)hydrazide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BEH and is a derivative of oxalic acid. In

Scientific Research Applications

BEH has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BEH is in the field of cancer research. Studies have shown that BEH can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BEH has also been found to have antimicrobial properties and can be used as a potential treatment for various bacterial and fungal infections.

Mechanism Of Action

The mechanism of action of BEH is not fully understood. However, studies have shown that BEH can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. BEH has also been found to induce DNA damage and inhibit the formation of new blood vessels.

Biochemical And Physiological Effects

BEH has been found to have various biochemical and physiological effects. Studies have shown that BEH can induce apoptosis in cancer cells by activating caspase enzymes. BEH has also been found to inhibit the activity of various enzymes that are involved in cell growth and proliferation. In addition, BEH has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

BEH has several advantages for lab experiments. It is a relatively inexpensive compound that can be easily synthesized. BEH is also stable under various conditions and can be stored for long periods. However, BEH has some limitations for lab experiments. It is a toxic compound and should be handled with care. BEH is also not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of BEH. One potential direction is the development of BEH derivatives with improved anticancer and antimicrobial properties. Another direction is the study of the mechanism of action of BEH and its interactions with various enzymes and proteins. Additionally, the use of BEH in combination with other compounds for the treatment of cancer and bacterial infections should be explored.
Conclusion:
In conclusion, BEH is a chemical compound that has potential applications in various scientific fields. It can be synthesized through the reaction of oxalic acid dihydrazide and benzyl isocyanate. BEH has been extensively studied for its potential anticancer and antimicrobial properties. It can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. BEH has several advantages for lab experiments, but it is also toxic and not very soluble in organic solvents. The future directions for the study of BEH include the development of derivatives with improved properties, the study of its mechanism of action, and the use of BEH in combination with other compounds for the treatment of cancer and bacterial infections.

Synthesis Methods

BEH can be synthesized through the reaction of oxalic acid dihydrazide and benzyl isocyanate. This reaction results in the formation of a white crystalline powder that is soluble in water and ethanol. The purity of BEH can be increased through recrystallization and purification techniques.

properties

CAS RN

101502-01-6

Product Name

Oxalic acid, bis(2-(2-(benzylcarbamoyl)ethyl)hydrazide)

Molecular Formula

C22H28N6O4

Molecular Weight

440.5 g/mol

IUPAC Name

N-benzyl-3-[2-[2-[2-[3-(benzylamino)-3-oxopropyl]hydrazinyl]-2-oxoacetyl]hydrazinyl]propanamide

InChI

InChI=1S/C22H28N6O4/c29-19(23-15-17-7-3-1-4-8-17)11-13-25-27-21(31)22(32)28-26-14-12-20(30)24-16-18-9-5-2-6-10-18/h1-10,25-26H,11-16H2,(H,23,29)(H,24,30)(H,27,31)(H,28,32)

InChI Key

VVSRWRWIBRDYPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C(=O)NNCCC(=O)NCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C(=O)NNCCC(=O)NCC2=CC=CC=C2

Other CAS RN

101502-01-6

synonyms

N-benzyl-3-[2-[[2-(benzylcarbamoyl)ethylamino]carbamoylformyl]hydrazin yl]propanamide

Origin of Product

United States

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